molecular formula C5H11ClO4S B3012284 (2S)-2,3-dimethoxypropane-1-sulfonyl chloride CAS No. 2241107-50-4

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride

Cat. No.: B3012284
CAS No.: 2241107-50-4
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-YFKPBYRVSA-N
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Description

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO4S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.

Scientific Research Applications

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify their reactivity and properties.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates by modifying pharmacophores.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a reagent in organic synthesis, its mechanism of action would involve reacting with nucleophiles as mentioned above .

Safety and Hazards

Sulfonyl chlorides are generally corrosive and can cause burns to skin and eyes. They are also harmful if inhaled or swallowed .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if it’s used in organic synthesis, future directions might involve finding more efficient or environmentally friendly methods for its synthesis or use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2S)-2,3-dimethoxypropanol with a sulfonyl chloride reagent. One common method is to react (2S)-2,3-dimethoxypropanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a protecting group in synthetic sequences that involve these types of reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

    Solvents: Reactions are often carried out in polar aprotic solvents such as dichloromethane or acetonitrile to enhance reactivity and solubility.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol yields a sulfonate ester.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the chiral center and additional methoxy groups.

    Tosyl Chloride: Another sulfonyl chloride reagent commonly used in organic synthesis, known for its stability and ease of handling.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group, often used in more demanding synthetic applications.

Uniqueness

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of two methoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in asymmetric synthesis and in the modification of chiral molecules.

Properties

IUPAC Name

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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